molecular formula C15H23NO4S B5791564 4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine

4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine

Cat. No.: B5791564
M. Wt: 313.4 g/mol
InChI Key: IUOQVCNSHMDXNH-UHFFFAOYSA-N
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Description

4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a 5-tert-butyl-2-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-tert-butyl-2-methoxybenzenesulfonyl)morpholine typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with morpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-tert-butyl-2-methoxybenzenesulfonic acid, while reduction of the sulfonyl group can produce 5-tert-butyl-2-methoxybenzenethiol.

Scientific Research Applications

4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-tert-butyl-2-methoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can also interact with biological molecules, affecting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Tert-butyl-2-methoxybenzenesulfonyl)morpholine is unique due to the combination of the morpholine ring and the 5-tert-butyl-2-methoxybenzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

4-(5-tert-butyl-2-methoxyphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S/c1-15(2,3)12-5-6-13(19-4)14(11-12)21(17,18)16-7-9-20-10-8-16/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQVCNSHMDXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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